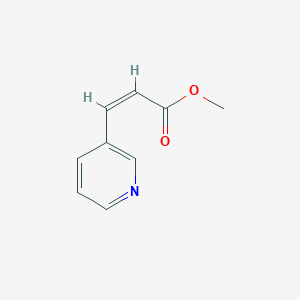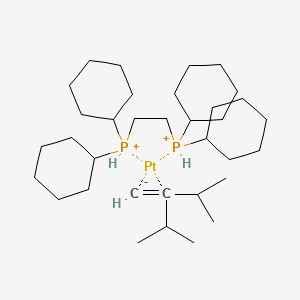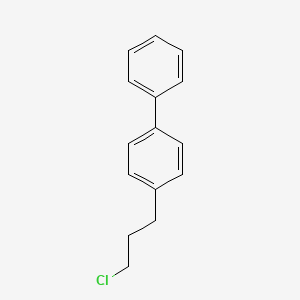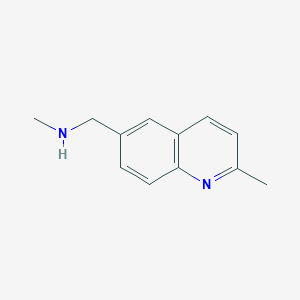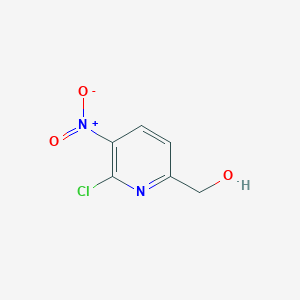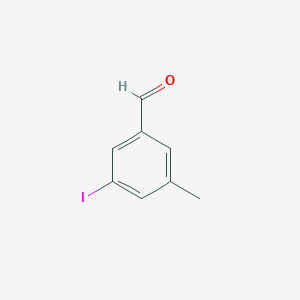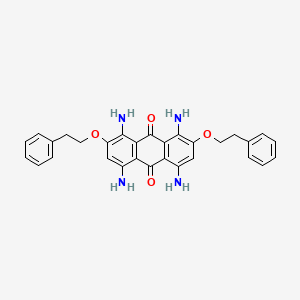
1,4,5,8-Tetraamino-2,7-bis(2-phenylethoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its four amino groups and two phenethoxy groups attached to the anthracene-9,10-dione core. Anthraquinone derivatives are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the nitration of anthraquinone followed by reduction to introduce amino groups. The phenethoxy groups are then introduced through etherification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.
Substitution: Amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in the synthesis of dyes, pigments, and other organic compounds.
Aplicaciones Científicas De Investigación
1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential anticancer properties, as anthraquinone derivatives are known to interact with DNA.
Mecanismo De Acción
The mechanism of action of 1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The amino groups can form hydrogen bonds and electrostatic interactions with nucleic acids, potentially leading to DNA intercalation. This interaction can disrupt DNA replication and transcription, making it a candidate for anticancer research. Additionally, the phenethoxy groups may enhance the compound’s solubility and cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
1,4,5,8-Tetraaminoanthraquinone: Similar structure but lacks the phenethoxy groups, making it less soluble.
1,4,5,8-Tetraamino-2,7-dihydroxyanthracene-9,10-dione: Contains hydroxyl groups instead of phenethoxy groups, affecting its reactivity and applications.
1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione: Similar structure with p-tolyloxy groups, used in different industrial applications.
Uniqueness
1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione is unique due to its combination of amino and phenethoxy groups, which confer distinct chemical properties such as enhanced solubility and reactivity. This makes it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
88601-76-7 |
|---|---|
Fórmula molecular |
C30H28N4O4 |
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
1,4,5,8-tetraamino-2,7-bis(2-phenylethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C30H28N4O4/c31-19-15-21(37-13-11-17-7-3-1-4-8-17)27(33)25-23(19)29(35)24-20(32)16-22(28(34)26(24)30(25)36)38-14-12-18-9-5-2-6-10-18/h1-10,15-16H,11-14,31-34H2 |
Clave InChI |
SXIOHSNECIFXNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OCCC5=CC=CC=C5)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


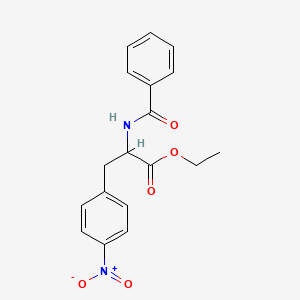

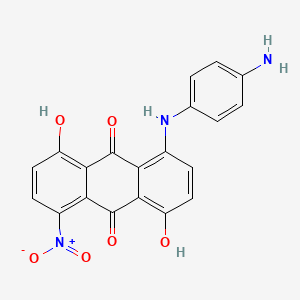
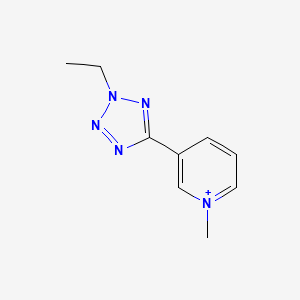
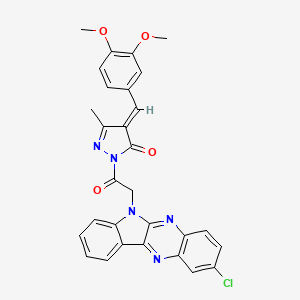

![4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13141741.png)

